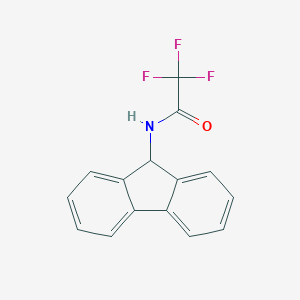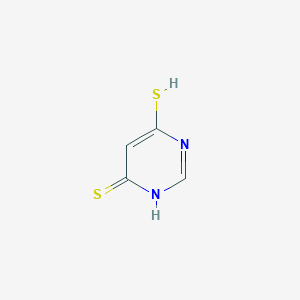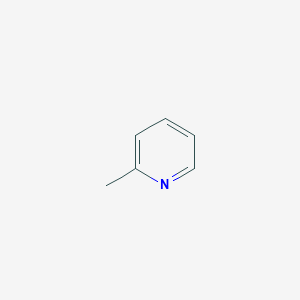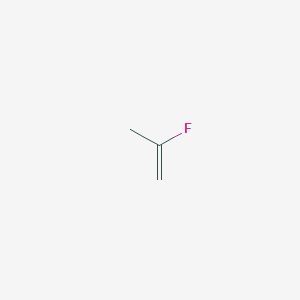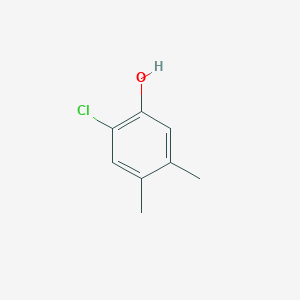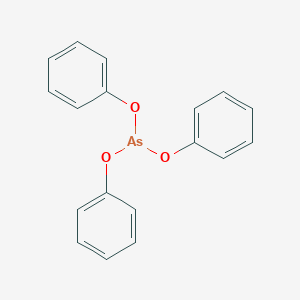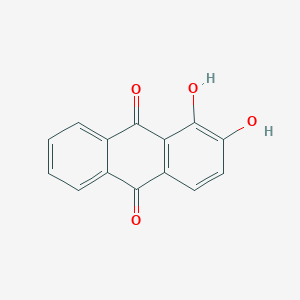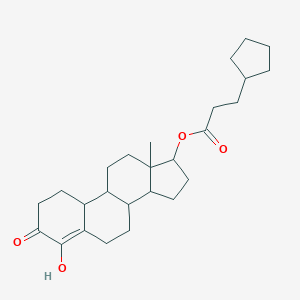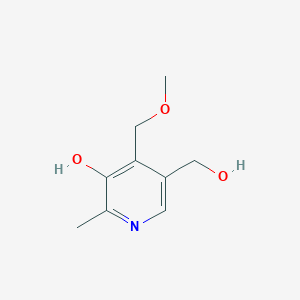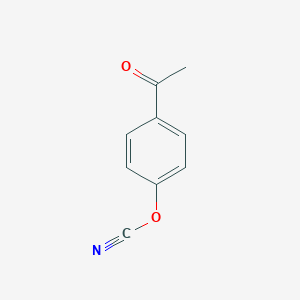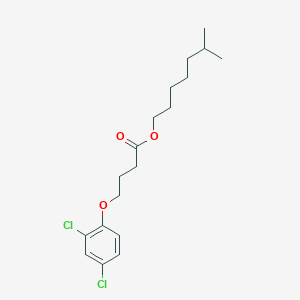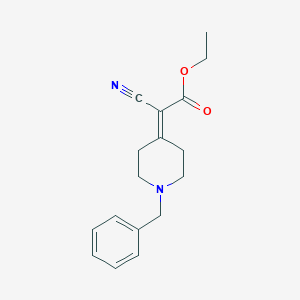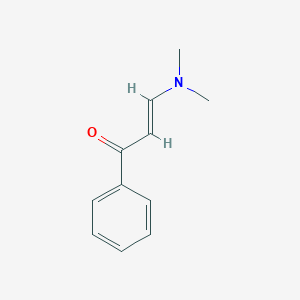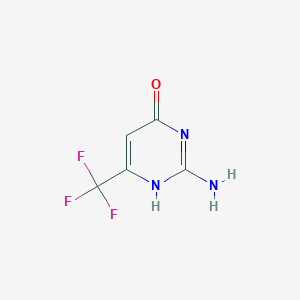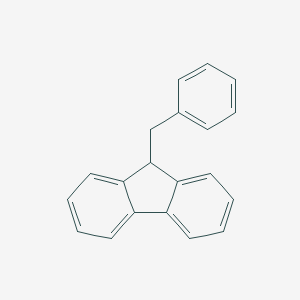
9-苄基芴
描述
9-Benzylfluorene is an organic compound with the chemical formula C20H16. It is a derivative of fluorene, where a benzyl group is attached to the ninth position of the fluorene ring. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
科学研究应用
9-Benzylfluorene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in studying biological processes due to its fluorescent properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of materials for electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices
准备方法
Synthetic Routes and Reaction Conditions: 9-Benzylfluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with benzyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of 9-Benzylfluorene often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps such as recrystallization or column chromatography to obtain high-purity 9-Benzylfluorene .
化学反应分析
Types of Reactions: 9-Benzylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted aromatic compounds.
作用机制
The mechanism of action of 9-Benzylfluorene involves its interaction with various molecular targets. In chemical reactions, it often acts as a nucleophile, participating in reactions that form new carbon-carbon bonds. Its aromatic structure allows it to engage in π-π interactions, which are crucial in many of its applications, particularly in materials science .
相似化合物的比较
9-Fluorenylmethoxycarbonyl (Fmoc): Used in peptide synthesis.
9-Fluorenylbenzene: Another derivative of fluorene with different substituents.
9-Phenylfluorene: Similar structure but with a phenyl group instead of a benzyl group
Uniqueness: 9-Benzylfluorene is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
属性
IUPAC Name |
9-benzyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQLAOVNDBNMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166224 | |
| Record name | 9-Benzylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-46-9 | |
| Record name | 9-Benzylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do benzyl radicals interact with fluorene and what are the products formed?
A2: Benzyl radicals, generated from dibenzylmercury, react with fluorene through a homolytic substitution mechanism []. This reaction leads to the formation of three main products: 9-benzylfluorene, 9,9-dibenzylfluorene, and 9,9′-bifluorenyl []. The formation of multiple products suggests a complex reaction pathway involving radical intermediates and potential further reactions with fluorene or other radical species.
Q2: What spectroscopic techniques are used to characterize 9-Benzylfluorene?
A3: Both elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized 9-Benzylfluorene []. Elemental analysis verifies the carbon and hydrogen content, while NMR provides structural information by analyzing the magnetic properties of atomic nuclei.
Q3: What is a potential application of 9-Benzylfluorene in polymer chemistry?
A4: Research indicates that 9-Benzylfluorene can serve as a monomer in the electrochemical synthesis of poly(9-benzylfluorene) []. Although the abstract doesn't provide details about the polymer's properties or potential applications, this finding suggests that 9-Benzylfluorene could be a valuable precursor for developing novel polymeric materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


